N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propan-2-yl group: This step involves the alkylation of the furan ring with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Formation of the benzamide moiety: The final step involves the coupling of the furan-propan-2-yl intermediate with 3-(trifluoromethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to the compound’s binding affinity and specificity. The benzamide moiety may interact with active sites or binding pockets, leading to inhibition or modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-yl)propan-2-yl]-3-(trifluoromethyl)benzamide: Similar structure but with the furan ring at the 2-position.
N-[1-(furan-3-yl)propan-2-yl]-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group at the 4-position.
N-[1-(furan-3-yl)propan-2-yl]-3-(methyl)benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group and the furan ring, which may confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the furan ring contributes to its reactivity and potential bioactivity.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2/c1-10(7-11-5-6-21-9-11)19-14(20)12-3-2-4-13(8-12)15(16,17)18/h2-6,8-10H,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZAGVYWBUFKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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